molecular formula C20H24O B12550372 1-(1,2-Diphenylethyl)cyclohexan-1-ol CAS No. 666700-18-1

1-(1,2-Diphenylethyl)cyclohexan-1-ol

Cat. No.: B12550372
CAS No.: 666700-18-1
M. Wt: 280.4 g/mol
InChI Key: ASQXHCQJGMUUDX-UHFFFAOYSA-N
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Description

1-(1,2-Diphenylethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 1,2-diphenylethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diphenylethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1,2-diphenylethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Diphenylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed:

    Oxidation: 1-(1,2-Diphenylethyl)cyclohexanone.

    Reduction: 1-(1,2-Diphenylethyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,2-Diphenylethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,2-Diphenylethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Phenyl-1-cyclohexanol: Similar structure but with only one phenyl group.

    1-(1,2-Diphenylethyl)cyclohexane: Lacks the hydroxyl group.

    Cyclohexanol: Simplest form with only a hydroxyl group on the cyclohexane ring.

Uniqueness: 1-(1,2-Diphenylethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a 1,2-diphenylethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

666700-18-1

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(1,2-diphenylethyl)cyclohexan-1-ol

InChI

InChI=1S/C20H24O/c21-20(14-8-3-9-15-20)19(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19,21H,3,8-9,14-16H2

InChI Key

ASQXHCQJGMUUDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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